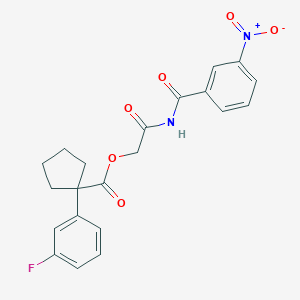

2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate

CAS No.:

Cat. No.: VC17592354

Molecular Formula: C21H19FN2O6

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19FN2O6 |

|---|---|

| Molecular Weight | 414.4 g/mol |

| IUPAC Name | [2-[(3-nitrobenzoyl)amino]-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C21H19FN2O6/c22-16-7-4-6-15(12-16)21(9-1-2-10-21)20(27)30-13-18(25)23-19(26)14-5-3-8-17(11-14)24(28)29/h3-8,11-12H,1-2,9-10,13H2,(H,23,25,26) |

| Standard InChI Key | WOVQLSZUWCNXOA-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)OCC(=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a cyclopentane backbone substituted with various functional groups, including a nitrobenzamido group and a fluorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. These methods may include:

-

Condensation Reactions: Involving the reaction of carboxylic acids with amines to form amides.

-

Esterification: The formation of esters from carboxylic acids and alcohols.

-

Substitution Reactions: Involving the replacement of functional groups on the cyclopentane backbone.

Each step requires specific conditions such as temperature, solvent choice, and catalysts to optimize yields and minimize side reactions.

Potential Applications

This compound is of interest for pharmacological studies due to its complex structure and potential interactions with biological targets. While specific applications are not well-documented, compounds with similar structures have been explored for their biological activities, including potential roles in drug development.

Chemical Behavior and Reactivity

The chemical behavior of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate can be analyzed through its potential reactions:

-

Hydrolysis: The compound may undergo hydrolysis, breaking down into simpler components under aqueous conditions.

-

Nucleophilic Substitution: The nitrobenzamido group may be susceptible to nucleophilic substitution reactions.

Research Findings and Future Directions

Quantitative data on the binding affinities or efficacy of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate in biological systems would require experimental validation through assays or computational modeling. Further research is needed to fully explore its potential applications and chemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume